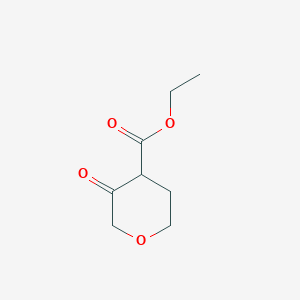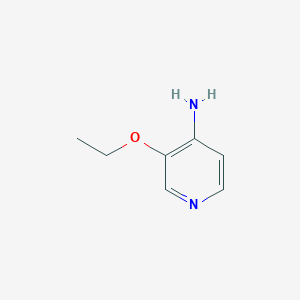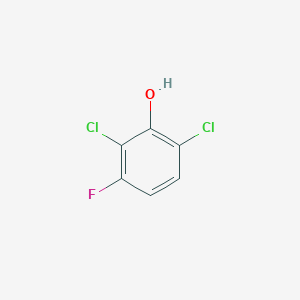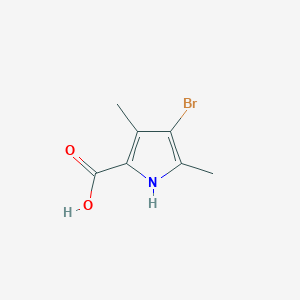
4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Overview
Description
“4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C7H8BrNO2 . It is a natural product found in Axinella verrucosa .
Molecular Structure Analysis
The molecular structure of “4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” can be analyzed using various spectroscopic methods. For instance, the infrared and Raman spectroscopic study of pyrrole-2-carboxylic acid confirms the formation of the cyclic acid dimer species in the solid state .Physical And Chemical Properties Analysis
The molecular weight of “4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” is 189.99 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 188.94254 g/mol .Scientific Research Applications
Pharmaceutical Research
Pyrrole derivatives are known to be part of many pharmaceutical drugs due to their biological activity. They can be used in the synthesis of medications such as hypolipidemic agents, angiotensin-converting enzyme inhibitors, angiotensin-II receptor blockers, calcium channel blockers, and antibiotics .
Material Science
Compounds like 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid may be used in the preparation of advanced materials, including polymers and dyes. For example, pyrrole-based compounds can be used to synthesize boron dipyrromethene (BODIPY) dyes which are useful in fluorescence-based applications .
Molecular Docking Studies
Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Pyrrole derivatives could be used in molecular docking studies to design new drugs .
Future Directions
The future directions for “4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” could involve further studies on its synthesis, chemical reactions, and potential applications. For instance, pyrrole derivatives have been studied for their potential in creating healable, recyclable, and scratch-resistant polyurethane elastomers .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to various changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds, it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-3-5(8)4(2)9-6(3)7(10)11/h9H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVZKQRENIKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1Br)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


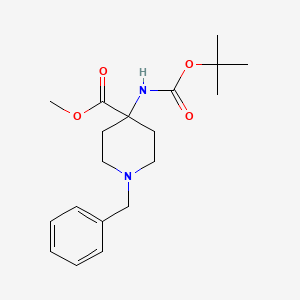
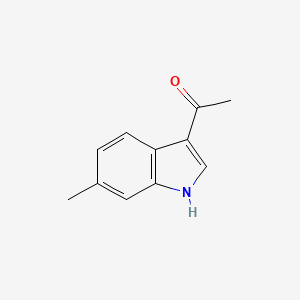
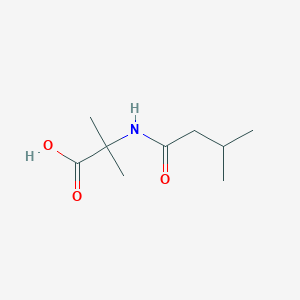

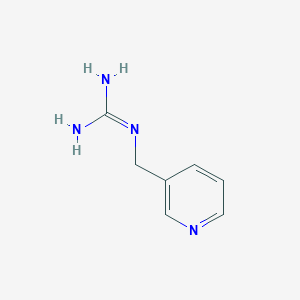
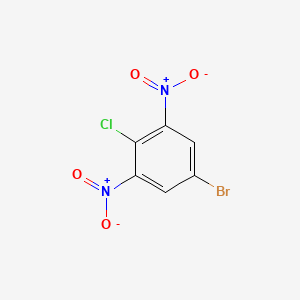
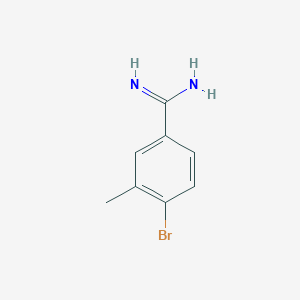

amine](/img/structure/B1342830.png)
